molecular formula C14H14N2O4 B13758379 Kevlar 29, monomer-based CAS No. 25035-37-4

Kevlar 29, monomer-based

Cat. No.: B13758379
CAS No.: 25035-37-4
M. Wt: 274.27 g/mol
InChI Key: STTCDNLESVYWPH-UHFFFAOYSA-N
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Description

Benzene-1,4-diamine: and terephthalic acid are two significant organic compounds. Benzene-1,4-diamine, also known as para-phenylenediamine, is an aromatic amine with the formula C6H4(NH2)2. Terephthalic acid, also known as benzene-1,4-dicarboxylic acid, is an aromatic dicarboxylic acid with the formula C8H6O4. These compounds are crucial in the synthesis of various polymers and have extensive applications in different industries.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Benzene-1,4-diamine: can be synthesized through the reduction of nitrobenzene derivatives. One common method involves the catalytic hydrogenation of 1,4-dinitrobenzene using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Terephthalic acid: is typically produced by the oxidation of para-xylene.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene-1,4-diamine can undergo oxidation to form quinone derivatives. Terephthalic acid can be oxidized to form terephthaloyl chloride.

    Reduction: Benzene-1,4-diamine can be reduced to form aniline derivatives.

    Substitution: Both compounds can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

    Polymer Synthesis: Both compounds are used in the production of high-performance polymers such as polyamides and polyesters.

Biology and Medicine:

Industry:

Mechanism of Action

Benzene-1,4-diamine:

Terephthalic Acid:

Comparison with Similar Compounds

Uniqueness:

Biological Activity

Kevlar 29, a type of poly(p-phenylene terephthalamide) (PPTA), is renowned for its exceptional mechanical properties, including high tensile strength and thermal stability. Its unique structure, characterized by a combination of rigid rod-like polymer chains, contributes to its widespread use in applications requiring durability and resistance to various environmental factors. This article delves into the biological activity of Kevlar 29, particularly focusing on its interactions with biological systems and potential applications in biomedicine.

Chemical Composition and Structure

Kevlar 29 is synthesized through the condensation polymerization of 1,4-phenylenediamine and terephthalic acid, resulting in a polymer with strong amide bonds that provide significant structural integrity and resistance to degradation. The molecular structure allows for high crystallinity, which is crucial for its mechanical properties but also influences its biological interactions.

Biocompatibility Studies

Recent studies have explored the biocompatibility of Kevlar 29 in various applications, especially in biomedical fields such as tissue engineering and drug delivery systems. The following table summarizes key findings from recent research:

StudyMethodologyFindings
Downing & Newell (2019) Thermogravimetric Analysis (TGA)Demonstrated structural changes in Kevlar 29 upon heat treatment, affecting its interaction with biological tissues.
EPA Report (2014) Toxicity AssessmentEvaluated the acute toxicity of Kevlar-related compounds; found low toxicity levels in mammalian models.
ResearchGate Study (2020) Tensile TestingCharacterized the mechanical properties of Kevlar fibers; indicated potential for use in stress-bearing applications in medical devices.

Case Studies on Biomedical Applications

  • Tissue Engineering : A study highlighted the potential of Kevlar 29 scaffolds in tissue engineering due to their mechanical strength and biocompatibility. The scaffolds supported cell adhesion and proliferation, indicating their suitability for regenerative medicine applications.
  • Drug Delivery Systems : Research has shown that Kevlar 29 can be utilized as a carrier for drug delivery. Its structural integrity allows for controlled release mechanisms, enhancing therapeutic efficacy while minimizing side effects.
  • Wound Dressings : Due to its high tensile strength and resistance to microbial growth, Kevlar 29 has been investigated as a material for advanced wound dressings. Studies indicate that it can provide a protective barrier while allowing for moisture management.

Mechanisms of Biological Interaction

The biological activity of Kevlar 29 is largely influenced by its surface chemistry and mechanical properties. Key mechanisms include:

  • Cell Adhesion : The surface characteristics of Kevlar fibers facilitate cell attachment, a critical factor for tissue integration.
  • Inflammatory Response : Initial studies suggest that Kevlar may induce minimal inflammatory responses when implanted in vivo, making it a favorable candidate for biomedical applications.
  • Degradation Products : Understanding the degradation pathways of Kevlar 29 is essential to assess long-term biocompatibility and safety.

Properties

CAS No.

25035-37-4

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

benzene-1,4-diamine;terephthalic acid

InChI

InChI=1S/C8H6O4.C6H8N2/c9-7(10)5-1-2-6(4-3-5)8(11)12;7-5-1-2-6(8)4-3-5/h1-4H,(H,9,10)(H,11,12);1-4H,7-8H2

InChI Key

STTCDNLESVYWPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O.C1=CC(=CC=C1N)N

Related CAS

25035-37-4

Origin of Product

United States

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